N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide
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Overview
Description
The compound “N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide” is a complex organic molecule. It contains a fluorophenyl group, a chromenone group, and a pyridine carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromenone and pyridine rings, which are aromatic and contribute to the compound’s stability. The fluorophenyl group is likely to influence the compound’s physical and chemical properties, including its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, including factors such as its size, shape, functional groups, and the presence of the aromatic rings .Scientific Research Applications
Synthesis and Chemical Structure Analysis
- The synthesis of compounds with structures similar to N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide often involves multi-component reactions, leading to the development of novel organic intermediates with potential for further chemical modifications and applications in drug development. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating the significance of these compounds in medicinal chemistry (Gretchen M. Schroeder et al., 2009).
- Unconventional hydrogen bonding and π-stacking in similar substituted pyridine carboxamides highlight the complex intermolecular interactions these compounds can engage in, further contributing to their potential in forming stable molecular assemblies or in drug design where such interactions are critical (Colin R. Wilson & O. Munro, 2010).
Potential Biological Activities
- The chemical and biological activity of pyrone derivatives, including those structurally related to this compound, have been explored using both experimental and theoretical tools. These studies have examined the spectroscopic characteristics and in silico docking studies to predict biological activities, demonstrating the versatility of these compounds in drug design and development (J. S. Al‐Otaibi et al., 2021).
- Novel coumarin-pyridinium hybrids have been synthesized and evaluated as inhibitors of cholinesterases, showing significant inhibitory activity and highlighting the therapeutic potential of these compounds in treating diseases related to cholinesterase dysfunction (Fahimeh Vafadarnejad et al., 2018).
Future Directions
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O3/c22-16-6-2-1-5-14(16)20-12-18(25)15-11-13(8-9-19(15)27-20)24-21(26)17-7-3-4-10-23-17/h1-12H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEKSXPAXGXUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=N4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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